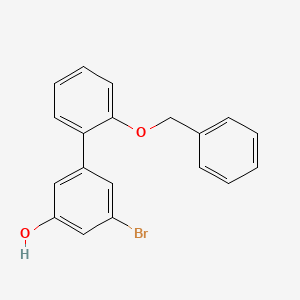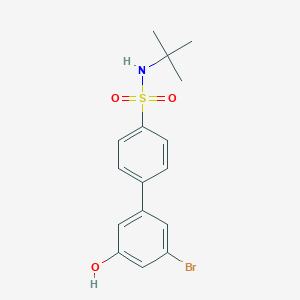
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) is a compound of interest to the scientific community due to its potential applications in a variety of fields. This compound is a brominated phenol with a 4-t-butylsulfamoyl group attached to its phenol ring. It has been studied in the fields of organic chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) has been studied for a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been studied as a potential inhibitor of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and acetylcholinesterase (AChE). It is believed that the bromine atom of the compound binds to the active site of the enzyme, preventing the enzyme from catalyzing its reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) are not fully understood. However, it is thought to have anti-inflammatory and analgesic properties due to its ability to inhibit the enzyme cyclooxygenase-2 (COX-2). In addition, it is thought to have anti-allergic and anti-asthmatic properties due to its ability to inhibit the enzyme 5-lipoxygenase (5-LOX). Finally, it is thought to have cognitive-enhancing properties due to its ability to inhibit the enzyme acetylcholinesterase (AChE).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) for lab experiments include its low cost, its ease of synthesis, and its potential applications in a variety of fields. The limitations of using this compound for lab experiments include its relatively low solubility in aqueous solutions and its potential toxicity.
Direcciones Futuras
The potential future directions for 3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) include its use as an anti-inflammatory drug, an analgesic drug, an anti-allergic drug, an anti-asthmatic drug, and a cognitive enhancer. In addition, it could be used in the development of new pharmaceuticals and as a starting material for the synthesis of other compounds. Finally, it could be used in the development of new catalysts and as a starting material for the synthesis of other brominated compounds.
Métodos De Síntesis
3-Bromo-5-(4-t-butylsulfamoylphenyl)phenol (95%) can be synthesized using a variety of methods. The most common method involves the reaction of 4-t-butylsulfamoylbenzene with bromine in the presence of a base. The reaction is typically carried out in a solvent such as acetonitrile, and the resulting product is purified by column chromatography. In some cases, the reaction can be optimized by adding a catalyst such as palladium chloride or copper chloride.
Propiedades
IUPAC Name |
4-(3-bromo-5-hydroxyphenyl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(2,3)18-22(20,21)15-6-4-11(5-7-15)12-8-13(17)10-14(19)9-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGATXYGUMYSVMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
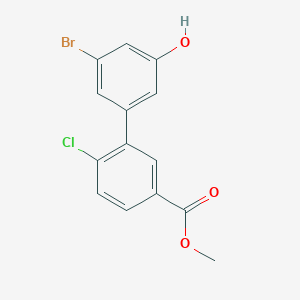
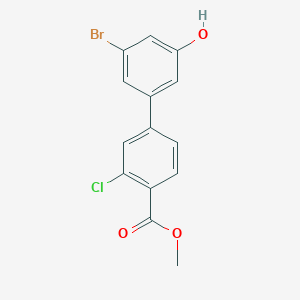

![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

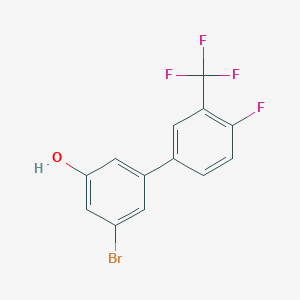
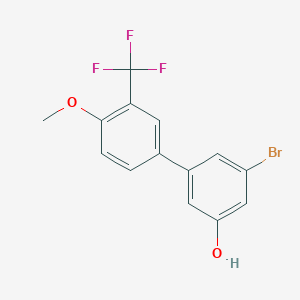


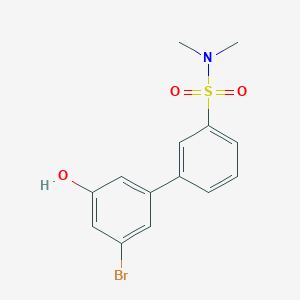

![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
